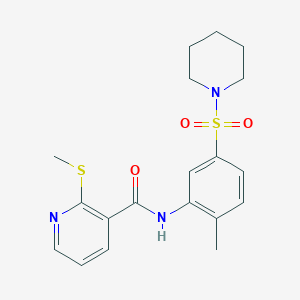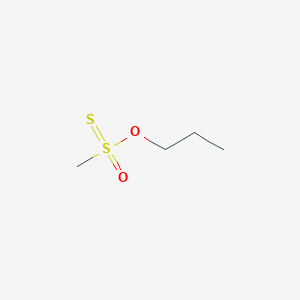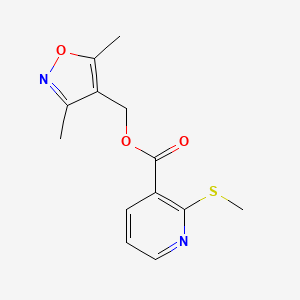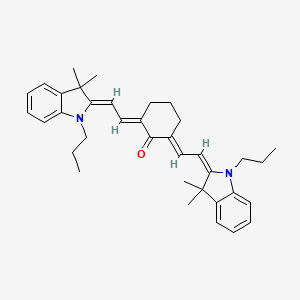![molecular formula C20H17NO2 B13366609 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthylmethoxy group attached to the phenyl ring, which is further connected to an acrylamide moiety
Vorbereitungsmethoden
The synthesis of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be achieved through several routes. One common method involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. In this case, the starting materials include 3-chloropropanoyl chloride and 1-naphthylmethanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane . Another method involves the reaction of acrylic acid with 1-naphthylmethanol under acidic conditions . Industrial production methods often utilize continuous flow processes to ensure high yield and efficiency while minimizing side-products .
Analyse Chemischer Reaktionen
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be compared with other similar compounds, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.
(2E)-3-(3-Fluorophenyl)-N-[3-(1-naphthylmethoxy)phenyl]acrylamide: This compound contains a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C20H17NO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(Z)-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H17NO2/c21-20(22)12-11-15-5-3-9-18(13-15)23-14-17-8-4-7-16-6-1-2-10-19(16)17/h1-13H,14H2,(H2,21,22)/b12-11- |
InChI-Schlüssel |
FWPKTEWTEDWBAM-QXMHVHEDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)


![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)


![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
